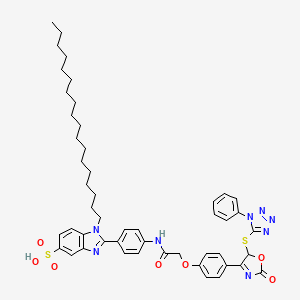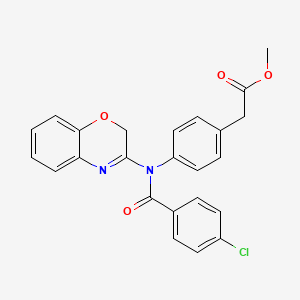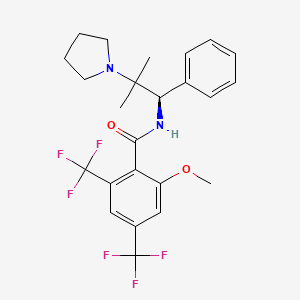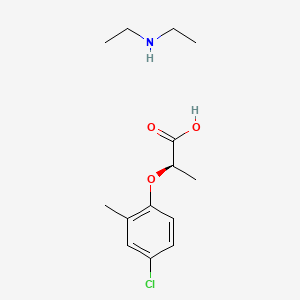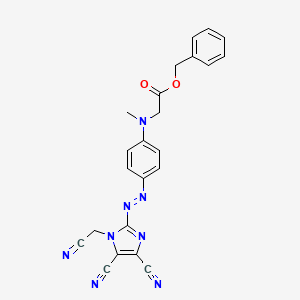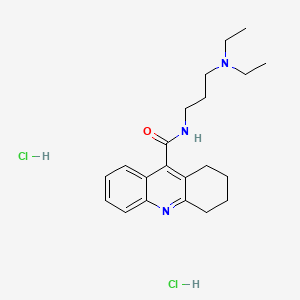
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It belongs to the acridine family, which is characterized by a tricyclic aromatic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps. The starting materials often include acridine derivatives and specific amines. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce tetrahydroacridine derivatives.
Aplicaciones Científicas De Investigación
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Acridine-9-carboxamide
- 1,2,3,4-tetrahydroacridine
- N-(3-(diethylamino)propyl)acridine
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is unique due to its specific structure, which combines the acridine core with a tetrahydro and diethylamino propyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
113106-80-2 |
|---|---|
Fórmula molecular |
C21H31Cl2N3O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-1,2,3,4-tetrahydroacridine-9-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O.2ClH/c1-3-24(4-2)15-9-14-22-21(25)20-16-10-5-7-12-18(16)23-19-13-8-6-11-17(19)20;;/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3,(H,22,25);2*1H |
Clave InChI |
UROIWHVQOKGXLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


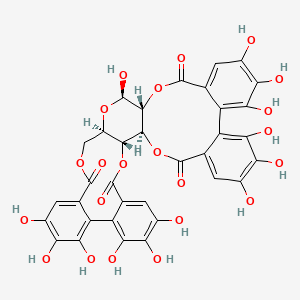
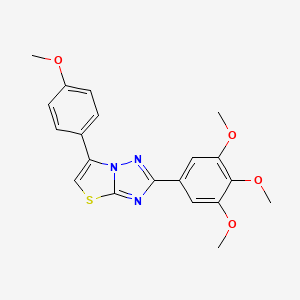
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
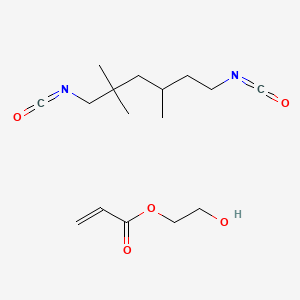
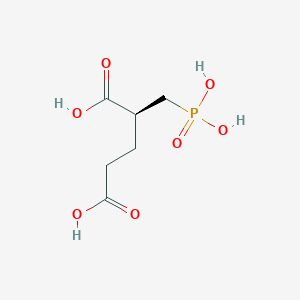
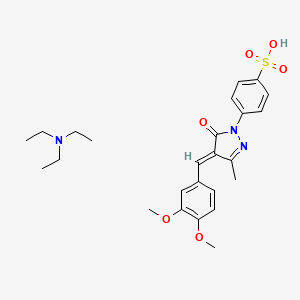

![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)

